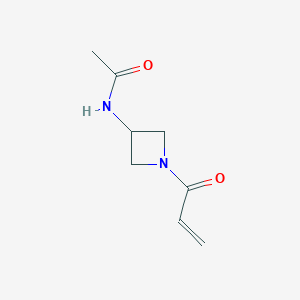

![molecular formula C7H6Br2N2 B2927716 3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide CAS No. 67058-79-1](/img/structure/B2927716.png)

3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

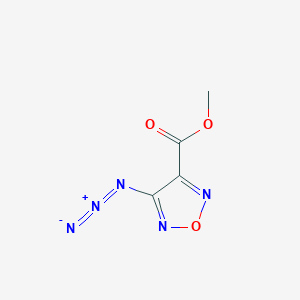

“3-bromo-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the CAS Number: 67058-76-8 . It has a molecular weight of 197.03 . The compound is stored in an inert atmosphere and under -20C .

Molecular Structure Analysis

The InChI code for “3-bromo-1H-pyrrolo[2,3-c]pyridine” is1S/C7H5BrN2/c8-6-3-10-7-4-9-2-1-5(6)7/h1-4,10H . The InChI key is DAGAQTLMZAEUKX-UHFFFAOYSA-N . Chemical Reactions Analysis

While specific chemical reactions involving “3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide” are not available, bromopyridines are known to participate as substrates in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling .Physical And Chemical Properties Analysis

“3-bromo-1H-pyrrolo[2,3-c]pyridine” is a solid substance . It is shipped in a cold pack . The storage temperature is under -20C in an inert atmosphere .Scientific Research Applications

Synthesis of Hyperbranched Polyelectrolytes

3,5-Bis(bromomethyl)pyridine hydrobromide, synthesized from commercially available 3,5-lutidine, serves as a precursor for hyperbranched polyelectrolytes. The polymerization of these monomers, observed through 1H NMR, yields new hyperbranched poly[3,5-bis(alkylene)pyridinium]s. The structures and properties of these polyelectrolytes have been characterized, showing potential applications in materials science and engineering (Monmoton et al., 2008).

Bromination Reactions in Organic Synthesis

The compound's related derivatives, such as pyridinium hydrobromide perbromide, have been utilized as efficient catalysts and brominating agents in organic synthesis. For instance, it catalyzes the aziridination of olefins using Chloramine-T, leading to moderate to good yields of aziridines, demonstrating its versatility in introducing nitrogen-containing functional groups into organic molecules (Ali, Nikalje, & Sudalai, 1999).

Electrocatalytic Deposition and Material Science Applications

Research also explores the electrocatalytic properties of bromide ions in the presence of pyrrole, leading to the deposition of polypyrrole with improved electronic conductivities. This indicates potential applications in the fabrication of conductive polymers and materials for electronic devices (Beck & Oberst, 1992).

Development of Antifungal and Antibacterial Agents

New pyrrolidine alkaloids isolated from marine-derived fungi, which include structures similar to 3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide, have shown promising antifungal and antibacterial activities. This opens avenues for the development of new pharmaceutical compounds targeting resistant microbial strains (Tsuda et al., 2005).

Catalysis and Synthetic Chemistry

The synthesis and functionalization of compounds related to 3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide have been explored for their applications in creating complex molecular structures, such as variolin B and deoxyvariolin B. These processes leverage palladium-mediated functionalization, highlighting the compound's utility in the construction of pharmacologically relevant molecules (Baeza et al., 2010).

Safety and Hazards

Future Directions

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported with potent activities against FGFR1, 2, and 3 . These compounds are being developed as potential cancer therapeutics, indicating promising future directions for “3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide” and related compounds .

properties

IUPAC Name |

3-bromo-1H-pyrrolo[2,3-c]pyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2.BrH/c8-6-3-10-7-4-9-2-1-5(6)7;/h1-4,10H;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJROMFDCYJGSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CN2)Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2927633.png)

![4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2927637.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cyclohexanecarboxamide](/img/structure/B2927640.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2927647.png)

![N-(2,3-dimethoxybenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2927648.png)

![Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B2927650.png)

![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2927653.png)